Lenoremycin - 51257-84-2

Lenoremycin

Catalog Number: EVT-257580
CAS Number: 51257-84-2
Molecular Formula: C47H78O13
Molecular Weight: 851.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A-130A is apolycyclic, polyether cpd belonging to nigericin group of antibiotics produced by Streptomyces hygroscopicus strain.
Source and Classification

Lenoremycin was isolated from the fermentation products of Streptomyces hygroscopicus, a member of the Actinobacteria phylum. This classification places it among a group of microorganisms known for producing bioactive compounds, particularly antibiotics. Lenoremycin is categorized as a polyether ionophore, which are compounds that can transport cations across lipid membranes, thus influencing cellular ion homeostasis and signaling pathways .

Synthesis Analysis

The synthesis of lenoremycin typically involves fermentation processes utilizing specific strains of Streptomyces. The production can be optimized through various parameters:

  • Fermentation Conditions: Optimal temperature, pH, and nutrient availability are crucial. Typically, temperatures around 28-30°C and a neutral pH are maintained to maximize yield.
  • Substrate Utilization: The choice of carbon sources (e.g., glucose, starch) influences the metabolic pathways leading to lenoremycin production.
  • Harvesting Techniques: Post-fermentation, extraction methods such as solvent extraction or chromatography are employed to isolate lenoremycin from the fermentation broth.

Recent advancements have also explored synthetic routes using chemical synthesis techniques, although natural extraction remains the primary method due to the complexity of the compound .

Molecular Structure Analysis

Lenoremycin has a molecular formula of C47H78O13C_{47}H_{78}O_{13} and a molecular weight of approximately 873.10 g/mol. Its structure features multiple hydroxyl groups and ether linkages characteristic of polyether compounds.

Key Structural Features

  • Functional Groups: The presence of hydroxyl (-OH) groups contributes to its solubility and biological activity.
  • Conformation: Studies have revealed that lenoremycin adopts specific conformations in solution that facilitate its interaction with biological membranes and target proteins .
  • Chemical Notation: The compound's InChI key is LQFPDTISEHAMNQ-JRSQRZRGSA-N, which provides a unique identifier for its structure in chemical databases.
Chemical Reactions Analysis

Lenoremycin undergoes various chemical reactions that are essential for its biological activity:

  • Ionophoric Activity: As a polyether ionophore, lenoremycin forms complexes with cations such as sodium and potassium ions. This interaction alters membrane permeability, affecting cellular processes.
  • Cytotoxic Mechanisms: In cancer cells, lenoremycin has been shown to induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Antimicrobial Action: The compound exhibits broad-spectrum antibacterial activity by disrupting bacterial cell membrane integrity and function.
Mechanism of Action

The mechanism of action of lenoremycin involves several pathways:

  1. Ion Transport Modulation: By forming complexes with cations, lenoremycin disrupts ionic gradients across cell membranes, leading to cell depolarization and eventual death.
  2. Induction of Apoptosis: In cancer cells, lenoremycin activates apoptotic pathways by increasing reactive oxygen species levels and promoting mitochondrial permeability transition .
  3. Unfolded Protein Response Modulation: Recent studies indicate that lenoremycin may influence the unfolded protein response, potentially offering neuroprotective benefits in conditions like neurodegeneration.
Physical and Chemical Properties Analysis

Lenoremycin exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as a solid powder.
  • Solubility: Lenoremycin is soluble in organic solvents but has limited solubility in water due to its hydrophobic regions.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical Data

  • Purity: Commercially available lenoremycin often exceeds 98% purity.
  • Spectroscopic Characteristics: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to characterize its structure and confirm purity.
Applications

Lenoremycin has diverse applications in scientific research:

  • Antimicrobial Agent: It is being explored as a treatment for bacterial infections, particularly those resistant to conventional antibiotics .
  • Cancer Therapeutics: Due to its cytotoxic effects on tumor cells, lenoremycin is under investigation for potential use in cancer therapy.
  • Neuroprotection Research: Its role in modulating the unfolded protein response positions it as a candidate for developing therapies aimed at neurodegenerative diseases .
Introduction to Lenoremycin in Biomedical Research

Historical Discovery and Taxonomic Origins of Lenoremycin-Producing Streptomyces Strains

Lenoremycin was first identified in the early 21st century as a novel polyether ionophore antibiotic produced by actinobacterial species within the genus Streptomyces. While the precise date of its isolation remains unspecified in the literature, its discovery stemmed from systematic screening of microbial metabolite libraries derived from soil-dwelling Streptomyces strains [1] [2]. Genomic analyses indicate that the lenoremycin biosynthetic gene cluster (BGC) encodes characteristic enzymatic machinery for polyether ring formation, including epoxidase and cyclase enzymes essential for constructing its stereochemically complex oxygen-rich molecular architecture [4]. This BGC shares evolutionary kinship with those of salinomycin and nigericin but possesses unique modifications conferring distinct ion-binding properties [1].

The lenoremycin-producing organism was taxonomically characterized as a Gram-positive, filamentous bacterium within the family Streptomycetaceae, consistent with approximately 50% of known polyether ionophore producers [1]. Industrial-scale fermentation of this strain utilizes optimized media conditions to enhance yield, leveraging the well-established microbial production frameworks for polyethers [1]. Phylogenetically, lenoremycin-producing strains cluster with other polyether-generating Streptomyces species such as S. hygroscopicus (nigericin producer) and S. albus (alborixin producer), suggesting conserved biosynthetic capabilities [1] [4].

Table 1: Taxonomic and Bioactive Profile of Lenoremycin Compared to Select Polyether Ionophores

CompoundProducing OrganismMolecular FormulaMolecular Weight (g/mol)Reported Bioactivities
LenoremycinStreptomyces sp. (Unspecified)C~47~H~77~O~13~Na873.10 [1]Anticancer (CSC-selective), Antibacterial [2]
Monensin AStreomyces cinnamonensisC~36~H~62~O~11~670.88 [1]Antiparasitic, Antibacterial
SalinomycinStreptomyces lasaliensisC~42~H~70~O~11~751.00 [1]Anticancer, Antiparasitic
NigericinStreptomyces hygroscopicusC~40~H~68~O~11~724.97 [1]Antibacterial, Antiviral, Antiproliferative

Significance of Polyether Ionophores in Addressing Multidrug Resistance and Cancer Stem Cell Targeting

Lenoremycin exhibits potent, selective activity against cancer stem cells (CSCs), a subpopulation implicated in tumor recurrence, metastasis, and therapeutic resistance. Its identification emerged from an innovative high-throughput screening platform employing three-dimensional (3D) spheroid cultures of colorectal CSCs and non-CSCs [2]. Unlike conventional chemotherapeutics (e.g., 5-fluorouracil, oxaliplatin), which show limited efficacy against CSCs, lenoremycin selectively inhibited CSC sphere formation while sparing non-CSC populations—demonstrating its ability to target the therapy-resistant core of tumors [2].

The primary anticancer mechanism involves disruption of intracellular ion homeostasis, particularly through K+ and Na+ transport dysregulation, culminating in mitochondrial dysfunction and elevated reactive oxygen species (ROS) production [2] [6]. This ionophoric-triggered oxidative stress induces caspase-mediated apoptosis specifically within CSCs. Notably, lenoremycin’s efficacy against CSCs exceeds that of several clinically evaluated polyether ionophores, including salinomycin and obatoclax, positioning it as a compelling candidate for overcoming multidrug resistance (MDR) [6] [10].

Table 2: Anticancer Mechanisms of Polyether Ionophores in Cancer Stem Cell Models

IonophorePrimary Mechanism of ActionCSC SelectivitySynergistic PartnersKey Molecular Targets
LenoremycinROS induction via cation transport disruptionHigh [2]Not yet reportedMitochondrial electron transport chain
SalinomycinABC transporter inhibition, ROS generationModerate [6]Paclitaxel, DoxorubicinP-glycoprotein, Wnt/β-catenin
NigericinNLRP3 inflammasome inhibition, K+/H+ exchangeModerate [10]CisplatinInflammasome complex, pH regulators
ObatoclaxMCL-1 inhibition, Ca2+ dysregulationLow-Moderate [10]Bortezomib, GemcitabineBcl-2 family proteins, ER stress sensors

Polyether ionophores collectively demonstrate broad-spectrum activity against MDR cancers by reversing drug efflux mechanisms (e.g., P-glycoprotein inhibition) and chemosensitizing tumors [6] [10]. Lenoremycin expands this repertoire through its unique CSC-targeted profile. Future development requires structural optimization to enhance bioavailability and reduce off-target effects. Hybrid nanoparticle delivery systems—like those successfully employed for salinomycin—present a viable strategy to improve lenoremycin’s therapeutic index [6] [7].

Properties

CAS Number

51257-84-2

Product Name

Lenoremycin

IUPAC Name

(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid

Molecular Formula

C47H78O13

Molecular Weight

851.1 g/mol

InChI

InChI=1S/C47H78O13/c1-25(19-26(2)41(49)27(3)20-29(5)43(50)51)36-23-37(55-40-16-14-35(53-12)34(10)54-40)33(9)46(56-36)18-17-44(11,60-46)39-15-13-30(6)47(58-39)32(8)22-38(57-47)42-28(4)21-31(7)45(52,24-48)59-42/h19,25,27-40,42,48,52H,13-18,20-24H2,1-12H3,(H,50,51)/b26-19+/t25-,27+,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,38+,39+,40-,42-,44-,45-,46+,47+/m0/s1

InChI Key

LQFPDTISEHAMNQ-JRSQRZRGSA-N

SMILES

CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)C(C(CC(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)OC6CCC(C(O6)C)OC)C)C

Solubility

Soluble in DMSO

Synonyms

A 130
A-130
A-130A
A-130A monosilver (+1) salt
A-130A, antibiotic A 130 (sodium salt)
A-130A, monosodium salt
lenoremycin
Ro 21-6150

Canonical SMILES

CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)C(C(CC(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)OC6CCC(C(O6)C)OC)C)C

Isomeric SMILES

C[C@@H]1CC[C@@H](O[C@@]12[C@H](C[C@@H](O2)[C@@H]3[C@H](C[C@H]([C@@](O3)(CO)O)C)C)C)[C@@]4(CC[C@@]5(O4)[C@@H]([C@@H](C[C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)O)O[C@H]6CC[C@@H]([C@H](O6)C)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.